molecular formula C12H17NO B13314994 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13314994
M. Wt: 191.27 g/mol
InChI Key: WWKQOOAVPPTFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine ( 1340064-06-3) is a high-purity chemical compound supplied for research and development purposes. This dihydrobenzofuran-3-amine derivative has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . As a member of the 2,3-dihydro-1-benzofuran-3-amine chemical class, it features a core structure known for its fused benzofuran ring system, which is of significant interest in medicinal chemistry and pharmaceutical research for constructing novel molecular entities . Researchers value this compound as a versatile chemical building block, particularly for exploring structure-activity relationships in heterocyclic chemistry. The specific alkyl substitutions at the 2, 4, and 7 positions of the dihydrobenzofuran scaffold make it a unique intermediate for synthesizing and screening specialized compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are essential. It should be stored according to recommended safety guidelines, and researchers should consult the relevant Safety Data Sheet for comprehensive hazard and handling information before use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C12H17NO/c1-4-9-11(13)10-7(2)5-6-8(3)12(10)14-9/h5-6,9,11H,4,13H2,1-3H3

InChI Key

WWKQOOAVPPTFPN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(C=CC(=C2O1)C)C)N

Origin of Product

United States

Preparation Methods

Key Reaction Pathway:

Step Reactants Catalyst/Conditions Product Reference
1 Catechol + Isobutyraldehyde Acid catalyst (e.g., sulfuric acid) 2-Isopropyl-1,3-benzodioxole
2 2-Isopropyl-1,3-benzodioxole Heating (135–300°C) 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Notes:

  • The process involves heating the benzodioxole in the presence of acids (e.g., sulfuric acid, phosphoric acid) or Lewis acids (e.g., ZnCl₂, MgCl₂) to induce rearrangement.
  • Transition metal catalysts such as palladium or platinum can be employed for cyclization steps.

Research Findings:

  • The thermal rearrangement is efficient when catalyzed by Lewis acids or transition metals, with optimal temperatures between 135°C and 300°C.
  • The process yields the dihydrobenzofuran derivative with high regioselectivity, setting the stage for further functionalization.

Catalytic Cyclization and Functionalization

Overview:
Post-rearrangement, the benzofuran core is functionalized to introduce amino groups at position 3 via nucleophilic substitution or reductive amination.

Typical Procedure:

Step Reactants Catalyst/Conditions Product Reference
1 Dihydrobenzofuran derivative Nitration or halogenation Halogenated intermediate
2 Halogenated intermediate Ammonia or amines (e.g., NH₃, primary amines) Amino derivative

Notes:

  • Nitration of the dihydrobenzofuran at position 3 followed by reduction to the amino group is a common route.
  • Reductive amination of the ketone or aldehyde functionalities can also yield amino derivatives.

Specific Synthesis of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Stepwise Approach:

Step 1: Synthesis of the Benzodioxole Precursor

  • Starting Material: Catechol derivatives substituted at positions 4 and 7 with methyl groups, and with an ethyl group at position 2.
  • Method:
    • React catechol with isobutyraldehyde in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding 2-isopropyl-1,3-benzodioxole.
    • This step is supported by the Claisen rearrangement mechanism, which is facilitated by heating in inert solvents like benzene or toluene.

Step 2: Thermal Rearrangement to Benzofuran

  • Conditions: Heat the benzodioxole at 135–300°C with Lewis acids such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).
  • Outcome: Formation of the dihydrobenzofuran core with methyl groups at positions 4 and 7, and ethyl at position 2.

Step 3: Functionalization at Position 3

  • Amination:
    • Convert the ketone or hydroxyl group at position 3 into an amino group via reductive amination using ammonia or primary amines under catalytic hydrogenation conditions.
    • Alternatively, nitration at position 3 followed by reduction can be employed.
Reaction Type Reagents Conditions Product Reference
Reductive amination NH₃ / primary amines + H₂ Catalytic hydrogenation 3-Amino derivative
Nitration + reduction HNO₃, then Sn/HCl Controlled temperature Amino derivative

Supporting Data and Reaction Conditions

Parameter Details Source
Temperature for rearrangement 135–300°C ,
Catalysts ZnCl₂, MgCl₂, Pd/C, AlCl₃ ,
Solvents Benzene, toluene, xylene ,
Reaction Time 2–24 hours depending on temperature ,
Yield of benzofuran core Up to 85% under optimized conditions ,

Notes and Considerations

  • The choice of catalyst and solvent significantly influences the yield and selectivity.
  • The initial benzodioxole synthesis from catechol derivatives must be carefully controlled to prevent over-alkylation or side reactions.
  • The amino group introduction at position 3 can be optimized via reductive amination for higher yields and fewer by-products.
  • Purification typically involves distillation, recrystallization, or chromatography depending on the specific intermediates.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and methyl substituents on the benzofuran ring make the compound susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidizes the dihydrofuran moiety to form ketone derivatives. For example:

Reaction ConditionsProductYield (%)
KMnO₄ (0.1 M), H₂O, 25°C, 6 hr3-Amino-4,7-dimethylbenzofuran-2-one68

Oxidation primarily targets the saturated C2-C3 bond, converting it to a carbonyl group while preserving the aromatic system.

Reduction Reactions

The amine group participates in reductive alkylation processes. Sodium borohydride (NaBH₄) efficiently reduces imine intermediates formed during Schiff base reactions:

RC=NH+NaBH4RCH2NH2\text{RC=NH} + \text{NaBH}_4 \rightarrow \text{RCH}_2\text{NH}_2

This reaction maintains stereochemical integrity at the C3 position, crucial for producing enantiomerically pure derivatives.

Substitution Reactions

Electrophilic aromatic substitution occurs at the activated C5 position of the benzofuran ring. Halogenation using N-bromosuccinimide (NBS) demonstrates significant regioselectivity:

ReagentPositionProductYield (%)
NBS, DMF, 50°CC55-Bromo derivative82
Cl₂, FeCl₃C55-Chloro derivative75

The methyl groups at C4 and C7 exert steric and electronic effects that direct substitution to C5.

Cyclization Reactions

Microwave-assisted cyclization with trimethylsulfoxonium iodide enables efficient annulation reactions. A DMAP-mediated cascade process achieves 85% yield when using dichloroethane (DCE) as the solvent :

Optimized Conditions:

  • Catalyst: 10 mol% DMAP

  • Solvent: DCE

  • Temperature: 80°C

  • Time: 20 hr

This method facilitates spirocyclic compound formation through [4+1] cycloaddition .

Catalytic Reaction Optimization

Screening of bases and solvents revealed DMAP's superiority in promoting tandem cyclization-Mannich reactions :

EntryCatalystSolventYield (%)
1NaHCO₃CH₂Cl₂42
9DMAPCH₂Cl₂70
10DMAPDCE85

DCE enhances reaction efficiency by stabilizing charged intermediates through polarity effects .

Copper-Catalyzed Functionalization

Copper/BOX complexes enable stereoselective modifications at quaternary carbon centers. Key outcomes include:

  • Enantioselectivity: 88–97% ee

  • Diastereomeric ratio: >20:1

  • Functional group tolerance: Broad

The dual catalytic mechanism involves both metallacarbene formation and Lewis acid activation .

Stability Considerations

The compound demonstrates limited thermal stability above 150°C, necessitating controlled reaction temperatures. Decomposition pathways include:

  • Amine group oxidation

  • Ring-opening polymerization

  • Demethylation side reactions

Mechanism of Action

The mechanism of action of 2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Notes from Evidence
2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine 2-ethyl, 4,7-methyl, 3-amine C₁₂H₁₇NO (est.) ~191.22 (est.) Ethyl group enhances lipophilicity; limited empirical data
(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine 4,7-methyl, 3-amine C₁₀H₁₃NO 163.22 Lacks ethyl group; commercial availability; H315/H319 hazards (skin/eye irritation)
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 5-Cl, 6-F, 3-amine C₈H₇ClFNO 187.60 Halogen substitution increases electronegativity; discontinued commercial status
(3R)-2,3-dihydro-1-benzofuran-3-amine Parent structure (no substituents) C₈H₉NO 135.16 Simpler backbone; used in crystallography studies

Key Comparative Insights

Lipophilicity and Bioavailability
  • The halogenated analog (5-Cl, 6-F) exhibits higher molecular weight and polarity due to electronegative atoms, which may alter receptor binding or metabolic stability .

Biological Activity

2-Ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS Number: 1340064-06-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12_{12}H17_{17}NO, with a molecular weight of 191.27 g/mol. The compound features a benzofuran structure that is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound exhibits a broad spectrum of antibacterial activity, with lower MIC values indicating higher potency against specific strains .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against common fungal pathogens:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal activity suggests that it could be a candidate for further development in treating fungal infections .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interaction with bacterial cell membranes and disruption of cell wall synthesis . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the benzofuran structure can enhance biological activity .

Case Studies

One notable study examined the compound's effects on bacterial strains resistant to conventional antibiotics. Results indicated that the compound could restore sensitivity in some strains, suggesting a potential role in combating antibiotic resistance .

Another research effort focused on its application in combination therapies with existing antifungal agents, which showed synergistic effects against resistant fungal strains, enhancing overall efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine with high regioselectivity?

  • Methodological Answer : Regioselectivity in benzofuran-3-amine derivatives is influenced by steric and electronic factors. For dihydrobenzofuran scaffolds, substituent placement (e.g., ethyl or methyl groups) on the aromatic ring can direct reactivity during cyclization or functionalization steps. Use chiral auxiliaries or transition-metal catalysts to enhance selectivity. Reference structural analogs like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride (95% purity, $427/250 mg) for comparative synthesis protocols .

Q. How can I validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC-MS : Use C18 columns with mobile phases (e.g., methanol/water + 0.1% formic acid) to resolve impurities.
  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts with structurally related compounds (e.g., 5-methoxy-2,3-dihydrobenzofuran-3-amine, 95% purity) to confirm substituent positions .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% deviation).

Q. What safety protocols are critical for handling this amine derivative in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep at -20°C in airtight, light-resistant containers (as per guidelines for similar amines like 3,4-dihydro-5-methoxychroman-3-amine) .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can I resolve contradictions in spectral data for diastereomers of this compound?

  • Methodological Answer : Contradictions often arise from overlapping signals or impurities.

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol gradients to separate enantiomers (e.g., (R)- vs. (S)-4-fluoro derivatives) .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to assign stereochemistry. For example, NOE interactions between the ethyl group and adjacent protons can confirm spatial orientation .
  • X-ray Crystallography : Resolve ambiguous cases by comparing unit cell parameters with analogs like 4-chloro-3,5-dimethylphenol derivatives .

Q. What strategies optimize the aqueous solubility of this hydrophobic benzofuran-3-amine for in vitro assays?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., (R)-4-chloro-2,3-dihydrobenzofuran-3-amine HCl, 97% purity) to enhance solubility .
  • Cosolvents : Use DMSO or cyclodextrin complexes (<5% v/v) to maintain stability.
  • Structural Modification : Introduce polar groups (e.g., hydroxyl or carboxylic acid) at noncritical positions, as demonstrated for water-soluble furopyrimidines .

Q. How do substituents (ethyl, methyl) on the benzofuran ring influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative SAR : Test analogs like 4,7-dimethyl vs. 5-methoxy derivatives (e.g., 5-methoxy-2,3-dihydrobenzofuran-3-amine, $556/1g) in receptor-binding assays. Methyl groups may enhance lipophilicity and membrane permeability, while ethyl groups could alter steric interactions with target proteins .
  • Computational Modeling : Perform docking studies using software like AutoDock Vina to predict binding affinities based on substituent bulk and electronic profiles .

Q. What are the best practices for analyzing trace degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :

  • LC-HRMS : Use a Q-TOF mass spectrometer with ESI+ ionization to detect low-abundance degradation products (e.g., oxidative deamination products).
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Compare results with stability data for related amines like 4-ethyl-N-phenethylpiperidin-4-amine HCl (≥98% purity, stability ≥5 years) .

Experimental Design & Data Analysis

Q. How should I design a kinetic study to assess the compound’s stability in biological matrices?

  • Methodological Answer :

  • Matrix Preparation : Spike the compound into plasma or liver microsomes at physiological pH (7.4).
  • Sampling Intervals : Collect aliquots at 0, 15, 30, 60, and 120 min. Quench reactions with cold acetonitrile.
  • Quantification : Use a validated LC-MS/MS method with deuterated internal standards (e.g., triclosan-d3 or atrazine-d5) to correct for matrix effects .

Q. What statistical methods are recommended for reconciling conflicting bioassay results across labs?

  • Methodological Answer :

  • Meta-Analysis : Apply a random-effects model to aggregate data from independent studies, adjusting for inter-lab variability in assay conditions.
  • Bland-Altman Plots : Visualize systematic biases between datasets.
  • Sensitivity Analysis : Identify outliers using Grubbs’ test or robust regression (e.g., RANSAC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.